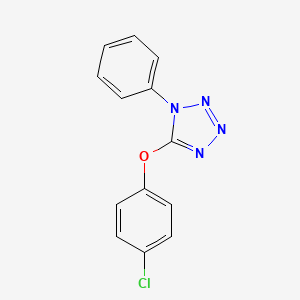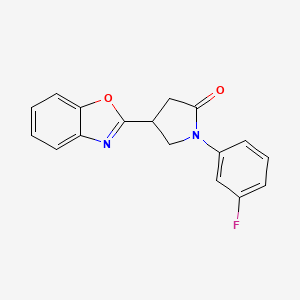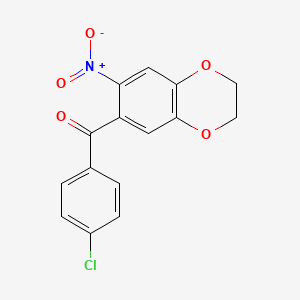![molecular formula C24H28N6O2S2 B11490473 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1E)-1-[(2E)-2-{1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE” is a complex organic molecule that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thienopyridine core, followed by functionalization at various positions. Common synthetic routes may include:
Cyclization reactions: to form the thienopyridine ring.
Substitution reactions: to introduce amino and methoxymethyl groups.
Condensation reactions: to form the hydrazone linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may produce amines or alcohols.
Substitution: may result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines with varying substituents. Examples are:
Clopidogrel: An antiplatelet agent.
Prasugrel: Another antiplatelet drug with a similar structure.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H28N6O2S2 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[(E)-N-[(E)-1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethylideneamino]-C-methylcarbonimidoyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C24H28N6O2S2/c1-11-7-15(9-31-5)17-19(25)21(33-23(17)27-11)13(3)29-30-14(4)22-20(26)18-16(10-32-6)8-12(2)28-24(18)34-22/h7-8H,9-10,25-26H2,1-6H3/b29-13+,30-14+ |
InChI Key |
YUSOBWNBJHCYSE-HZUVFDMRSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)SC(=C2N)/C(=N/N=C(/C3=C(C4=C(C=C(N=C4S3)C)COC)N)\C)/C)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=NN=C(C)C3=C(C4=C(C=C(N=C4S3)C)COC)N)C)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)

![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490406.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11490413.png)
![ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11490419.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11490453.png)
![1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11490456.png)


